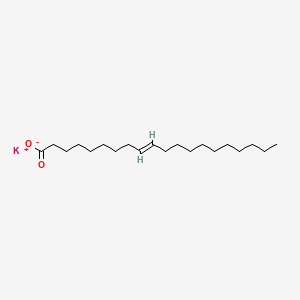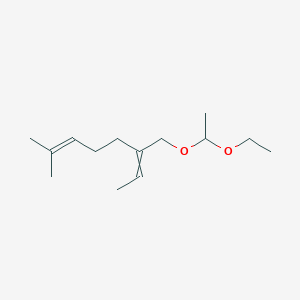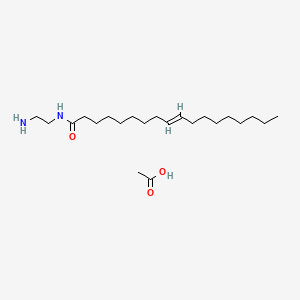
N-(2-Aminoethyl)octadec-9-enamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)octadec-9-enamide monoacetate is a chemical compound with the molecular formula C22H44N2O3 and a molecular weight of 384.61 g/mol . It is known for its unique structure, which includes an aminoethyl group and an octadec-9-enamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-aminoethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Octadec-9-enoic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
N-(2-Aminoethyl)octadec-9-enamide monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with cellular receptors and enzymes, modulating various biochemical processes. The compound’s structure enables it to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)stearamide
- N-(2-Aminoethyl)oleamide
- N-(2-Aminoethyl)linoleamide
Uniqueness
N-(2-Aminoethyl)octadec-9-enamide monoacetate is unique due to its specific combination of an aminoethyl group and an octadec-9-enamide chain. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique interactions with biological membranes and receptors, enhancing its potential in scientific studies.
Propriétés
Numéro CAS |
94135-80-5 |
|---|---|
Formule moléculaire |
C22H44N2O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
acetic acid;(E)-N-(2-aminoethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-2(3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);1H3,(H,3,4)/b10-9+; |
Clé InChI |
FXPKGZFJOFHPDA-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


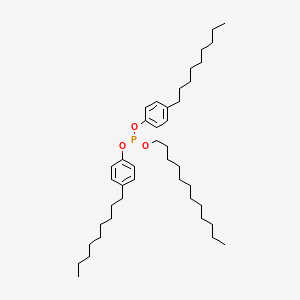
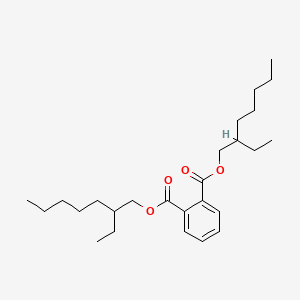
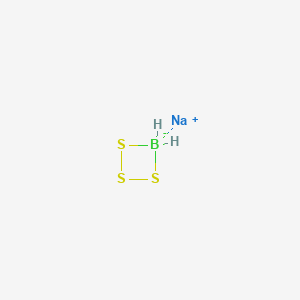
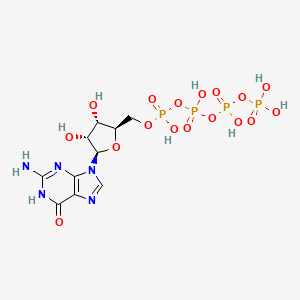
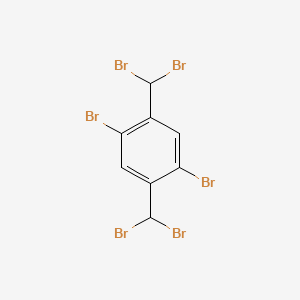
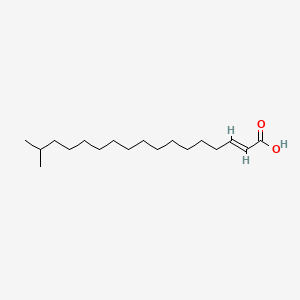
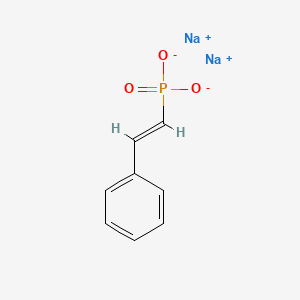

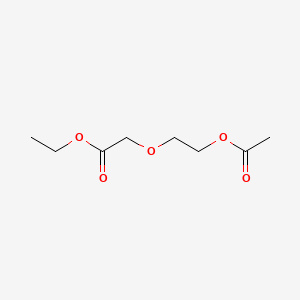

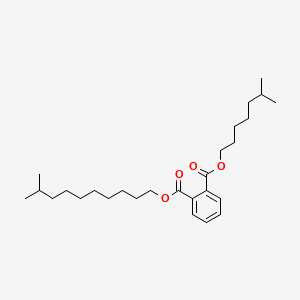
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
